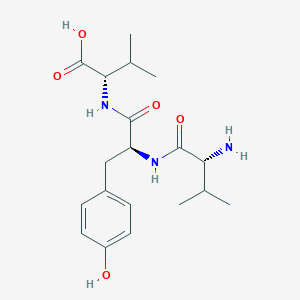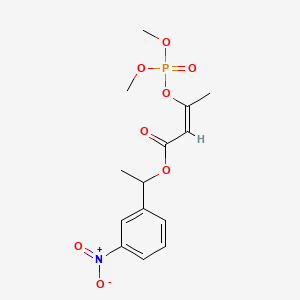
1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is an organic compound with a complex structure that includes a nitrophenyl group, an ethyl ester, and a dimethoxyphosphinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate typically involves multi-step organic reactions. One common method includes the esterification of 3-nitrophenylacetic acid with 3-((dimethoxyphosphinyl)oxy)-2-butenoic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitrophenyl and phosphinyl groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phosphinyl group can act as a ligand for metal ions, influencing catalytic processes. The compound’s reactivity is largely determined by the electronic and steric effects of its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
- 1-(3-Nitrophenyl)ethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate
- 1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-pentenoate
Uniqueness
1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitrophenyl and phosphinyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
64011-86-5 |
|---|---|
Fórmula molecular |
C14H18NO8P |
Peso molecular |
359.27 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)ethyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C14H18NO8P/c1-10(23-24(19,20-3)21-4)8-14(16)22-11(2)12-6-5-7-13(9-12)15(17)18/h5-9,11H,1-4H3/b10-8- |
Clave InChI |
NKBJXXXGNDOQSJ-NTMALXAHSA-N |
SMILES isomérico |
CC(C1=CC(=CC=C1)[N+](=O)[O-])OC(=O)/C=C(/C)\OP(=O)(OC)OC |
SMILES canónico |
CC(C1=CC(=CC=C1)[N+](=O)[O-])OC(=O)C=C(C)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


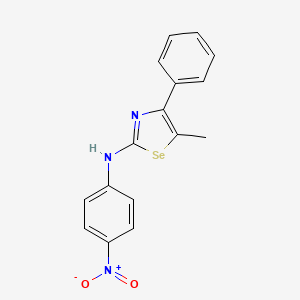
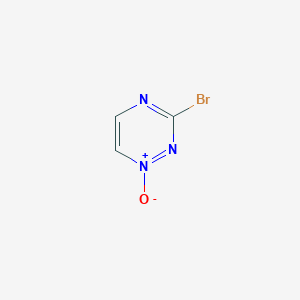
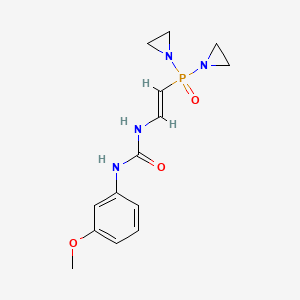
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

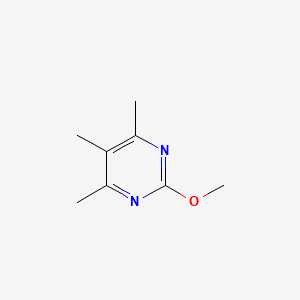
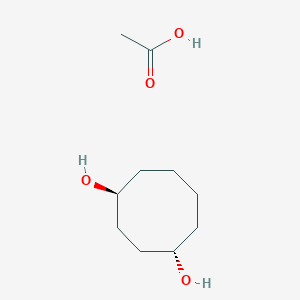
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
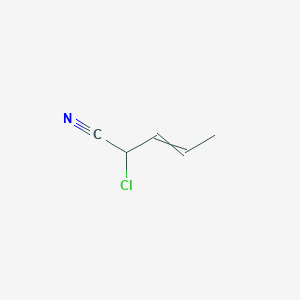
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)

